4-Amino-3-iodobenzoic acid

Overview

Description

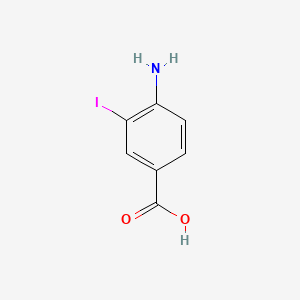

4-Amino-3-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and amino groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-iodobenzoic acid can be synthesized through several methods:

Iodination of 4-Aminobenzoic Acid: This method involves the iodination of 4-aminobenzoic acid using iodine and an oxidizing agent such as silver sulfate in methanol or ethanol.

Pyridinium Iodochloride Method: This method uses pyridinium iodochloride in methanol, where the reaction is heated for about an hour.

Vanadium-Catalyzed Iodination: This method involves the use of bis(acetylacetonate)oxovanadium, dihydrogen peroxide, acetic acid, and potassium iodide in ethanol and water at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Iodine and Silver Sulfate: Used for iodination reactions.

Pyridinium Iodochloride: Used in methanol for iodination.

Bis(acetylacetonate)oxovanadium: Used with dihydrogen peroxide and acetic acid for iodination.

Major Products

Substituted Benzoic Acids: Resulting from substitution reactions.

Coupled Products: Resulting from coupling reactions, such as dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-3-iodobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : The compound is utilized in developing drugs that target inflammation pathways, enhancing therapeutic efficacy.

- Analgesics : It plays a role in synthesizing pain relief medications, contributing to improved patient outcomes.

Organic Synthesis

In organic chemistry, this compound is employed for:

- Complex Molecule Formation : The compound facilitates the creation of complex organic molecules, enabling researchers to explore new chemical reactions and pathways.

- Microwave-Assisted Synthesis : Recent studies have shown that microwave technology can significantly reduce the time required for reactions involving this compound, achieving successful attachment of small molecules in as little as three minutes .

Biochemical Research

The compound is also vital in biochemical investigations:

- Enzyme Interaction Studies : It aids in studying enzyme interactions and biological pathways, providing insights that can lead to new therapeutic targets.

- Protein Sequencing : Its derivatives have been used in advancements in protein sequencing technologies, which are crucial for drug development and understanding biological processes .

Material Science

This compound is incorporated into materials to enhance their properties:

- Polymer Development : It can be integrated into polymers to improve thermal stability and chemical resistance, making it valuable for industrial applications.

Analytical Chemistry

In analytical applications, this compound is used for:

- Method Development : It assists in creating analytical methods for detecting and quantifying other compounds, thereby improving accuracy in laboratory results .

Case Studies

-

Optimizing Synthesis Techniques :

A study focused on optimizing the fixation reaction of this compound on solid supports using microwave activity demonstrated significant efficiency improvements. The reaction time was reduced from hours to mere minutes, showcasing the potential for faster synthesis processes in pharmaceutical development . -

Pharmaceutical Development Insights :

Research highlighted the role of this compound as a precursor in synthesizing novel anti-inflammatory agents. These agents were shown to exhibit enhanced efficacy compared to existing treatments, indicating the compound's importance in drug discovery .

Mechanism of Action

The mechanism of action of 4-amino-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, depending on the structure of the final compound derived from it. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-Iodo-4-aminobenzoic Acid: Similar structure but with different positioning of the amino and iodine groups.

4-Acetamido-3-iodobenzoic Acid: Contains an acetamido group instead of an amino group.

Uniqueness

4-Amino-3-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Biological Activity

4-Amino-3-iodobenzoic acid (CAS Number: 2122-63-6) is an organic compound characterized by its amino group and iodine atom attached to a benzoic acid structure. With a molecular formula of C7H6INO2 and a molecular weight of 263.03 g/mol, this compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula: C7H6INO2

- Molecular Weight: 263.03 g/mol

- Density: 2.1 ± 0.1 g/cm³

- Boiling Point: 390.7 ± 37.0 °C at 760 mmHg

- Solubility: Soluble in water at a concentration of 50 g/L at 25°C

Potential Biological Activities

-

Antimicrobial Properties:

- Similar amino benzoic acid derivatives are known for their antimicrobial effects, which may extend to this compound, particularly due to the iodine's role in enhancing bioactivity.

-

Anti-inflammatory Effects:

- Compounds with analogous structures often exhibit anti-inflammatory properties, suggesting that this compound may also possess such activity.

-

Protein Interactions:

- The amino group can facilitate hydrogen bonding and ionic interactions with proteins, potentially influencing enzyme activity or receptor binding.

- Iodine's Role:

Comparative Analysis with Similar Compounds

The following table summarizes structural features and potential activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino benzoic acid | Contains only an amino group | Precursor in pharmaceuticals |

| 2-Amino-5-iodobenzoic acid | Iodine at position 5 | Potentially different biological activity |

| 4-Amino-3-bromobenzoic acid | Bromine instead of iodine | May exhibit different reactivity patterns |

| 4-Amino-3-methylbenzoic acid | Methyl group at position 3 | Alters solubility and potential pharmacokinetics |

| 4-Amino-3,5-diiodobenzoic acid | Two iodine atoms | Increased lipophilicity may enhance bioactivity |

Case Studies and Research Findings

Research into the metabolism and excretion patterns of iodinated benzoic acids provides insights into the biological behavior of related compounds:

- A study on ortho-I^131 iodobenzoic acid showed that individuals with liver conditions excreted higher amounts of metabolites compared to controls, indicating altered metabolic pathways that could be relevant for understanding the behavior of similar iodinated compounds like this compound .

- The formation of glucuronide conjugates was found to be a significant pathway for detoxification in various subjects, suggesting that similar metabolic processes could occur with this compound, affecting its biological availability and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-iodobenzoic acid, and how can purity be validated?

- Synthesis : The compound (CAS RN 2122-63-6) is typically synthesized via iodination of 4-aminobenzoic acid derivatives. For example, electrophilic aromatic substitution using iodine monochloride (ICl) under controlled acidic conditions can yield the target product .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Purity >98.0% is achievable, as reported in reagent catalogs .

Q. How should this compound be stored to maintain stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers. Avoid exposure to heat, sparks, or open flames due to potential decomposition risks .

- Handling : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Follow P201 and P210 safety protocols (obtain specialized handling instructions and avoid ignition sources) .

Q. What spectroscopic methods are suitable for structural characterization?

- NMR : ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ ≈ 6.5–8.0 ppm) and amine/acid protons (broad signals at δ ≈ 10–12 ppm). Compare with reference spectra of structurally similar iodinated benzoic acids .

- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and C-I stretching (~500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess iodine’s leaving-group potential. Compare with experimental data from Suzuki-Miyaura coupling reactions using Pd catalysts .

- Validation : Cross-reference computational results with HPLC-MS data to identify coupling byproducts and quantify reaction yields .

Q. What strategies resolve contradictions in reported melting points (e.g., 219°C vs. decomposition above 200°C)?

- Analysis : Perform differential scanning calorimetry (DSC) under inert gas to distinguish melting from decomposition. Confirm purity via elemental analysis (C, H, N, I) .

- Contextual Factors : Variations may arise from differing heating rates or impurities (e.g., residual solvents). Reproduce experiments using ≥98.0% pure material .

Q. How can the compound’s potential as a pharmaceutical impurity be assessed?

- Experimental Design :

Spiking Studies : Introduce this compound into drug formulations (e.g., APIs) at 0.1–1.0% w/w.

Stability Testing : Use accelerated aging (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

- Risk Evaluation : Apply ICH Q3A guidelines to determine if impurity levels exceed thresholds for genotoxicity or cytotoxicity .

Q. Methodological Frameworks for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound?

- Example : “Does this compound exhibit selective inhibitory activity against tyrosine kinase receptors in vitro, and what structural features drive this interaction?”

- Implementation :

- Feasibility : Ensure access to purified compound and kinase assay kits.

- Novelty : Compare with non-iodinated analogs to isolate iodine’s role .

- Ethics : Adhere to biosafety protocols for cell-based assays .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Data Analysis : Use nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) .

- Uncertainty Quantification : Report confidence intervals (95% CI) and propagate errors from instrument calibration .

Q. Data Presentation Guidelines

Q. How should raw and processed data be organized in publications?

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms).

- Processed Data : Present means ± SD for triplicate experiments. Use tables for melting points, spectral peaks, and reaction yields .

Q. What peer-review pitfalls should researchers anticipate when publishing studies on this compound?

Properties

IUPAC Name |

4-amino-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLDDZRJTOXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175450 | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-63-6 | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.